N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide
Overview
Description
N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide, also known as INPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. INPA is a potent inhibitor of the protein kinase C (PKC) enzyme and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide works by binding to the active site of PKC and inhibiting its activity. PKC is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound can disrupt these processes and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide is its potency as a PKC inhibitor. It has been shown to be effective at inhibiting PKC activity at low concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, one limitation of this compound is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in treating various types of cancer and to identify any potential side effects. Additionally, this compound has shown promise as a potential treatment for inflammatory diseases, and further studies are needed to determine its effectiveness in treating these conditions. Finally, there is a need for further research into the mechanism of action of this compound and its effects on cellular processes beyond PKC inhibition.
Scientific Research Applications
N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of PKC, which plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. This compound has been used to study the role of PKC in cancer cell growth and has shown promising results as a potential anti-cancer agent.
properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN3O4/c1-9-12(15)6-7-13(16-9)17-14(19)8-22-11-4-2-10(3-5-11)18(20)21/h2-7H,8H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYSYYMZBKIQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.